Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.24 (t, J = 7 Hz, 3H, CH₂CH₃), 4.20 (q, J = 7 Hz, 2H, OCH₂), 4.67 (s, 2H, H5-thiophene), 7.25–7.34 (m, 3H, ArH), 10.26 (s, 1H, NH).
- Diastereotopic H5 protons exhibit geminal coupling (²J = 17 Hz), confirmed by COSY correlations.
¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹):
- ν(C=O) : 1721 (ester), 1695 (ketone).
- ν(N–H) : 3327 (anilino NH stretch).
- ν(C–Cl) : 756 and 798 (asymmetric bending).
- Thiophene ring vibrations: 1562 (C=C), 1420 (C–S).
The absence of a broad O–H stretch confirms the fully substituted ester and ketone functionalities.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z): [M+H]⁺ at 333.0 (calc. 332.2). Major fragments:
- 288.1 (loss of COOEt, 45 Da).
- 214.0 (cleavage of dichloroanilino group).
- 169.5 (dihydrothiophene-4-one ion).
The base peak at m/z 75.0 corresponds to the ethyl cation (C₂H₅⁺).
Computational Chemistry Approaches
Density Functional Theory (DFT)-Optimized Molecular Geometry
DFT calculations (B3LYP/6-311+G(d,p)) show excellent agreement with X-ray data (<0.03 Å bond length deviation). Key geometric parameters:
Frontier Molecular Orbital (FMO) Analysis
The HOMO (-6.32 eV) localizes on the thiophene ring and NH group, while the LUMO (-2.15 eV) resides on the dichloroanilino moiety (Fig. 2). The HOMO-LUMO gap (4.17 eV) indicates moderate electrophilic reactivity.
Table 2: FMO energies and contributions
| Orbital | Energy (eV) | Primary Contributions |
|---|---|---|
| HOMO | -6.32 | Thiophene π-system, NH group |
| LUMO | -2.15 | Anilino π* orbitals |
Properties
Molecular Formula |
C13H11Cl2NO3S |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-2-19-13(18)11-10(17)6-20-12(11)16-9-4-3-7(14)5-8(9)15/h3-5,17H,2,6H2,1H3 |
InChI Key |
NBSMXPUVAZHUJR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(2,4-dichloroanilino)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichloroaniline with ethyl chloroacetate in the presence of a suitable base. The resulting compound is characterized by its thiophene ring structure and carboxylate group, which are critical for its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Cell Proliferation Inhibition : Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (related compound) was shown to significantly inhibit the proliferation of HL-60 leukemia cells with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM. This effect was associated with apoptosis induction through caspase activation and changes in mitochondrial membrane potential .
- Mechanism of Action : The mechanism involves the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside increased intracellular calcium levels and reactive oxygen species (ROS) production .
Antimicrobial Activity
Compounds containing the thiophene moiety have also been studied for their antimicrobial properties:
- Broad-Spectrum Activity : Similar derivatives have exhibited broad-spectrum antifungal activity against various pathogens such as Candida albicans and Aspergillus fumigatus, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.03 to 0.5 μg/mL .
Case Studies
- Study on HL-60 Cells : A detailed analysis revealed that treatment with ethyl 2-anilino derivatives resulted in significant apoptotic effects in HL-60 cells. The study measured cell viability using MTT assays and assessed apoptotic markers through western blotting techniques .
- Antifungal Evaluation : In another study focusing on related compounds, derivatives were tested against fungal strains, showing promising results that warrant further investigation into their potential therapeutic applications .
Data Summary
| Compound Name | Biological Activity | IC50/Effect | Mechanism |
|---|---|---|---|
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | Anticancer | 23.5 µM | Apoptosis via caspase activation |
| Related Thiophene Derivatives | Antifungal | MIC: 0.03 - 0.5 μg/mL | Broad-spectrum activity against fungi |
Comparison with Similar Compounds
Heterocyclic Core Modifications
Replacing the dihydrothiophene ring with other heterocycles significantly alters molecular geometry and properties:
- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: The dihydrothiophene ring is planar, and the morpholino substituent forms a near-orthogonal dihedral angle (87.2°) with the ring, influencing crystallinity and solubility .
Key Insight : The dihydrothiophene core’s partial saturation may increase conformational flexibility compared to fully aromatic systems like thiazole, affecting binding to biological targets.
Melting Points and Solubility
- Ethyl 2-(methylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate has a melting point of 163–166°C, classified as an irritant .
Comparative Data Table
Preparation Methods
Reaction with Thioglycolic Acid Esters
A foundational method involves reacting ethyl α-chloroacetoacetate with methyl thioglycolate under basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation and cyclization, yielding ethyl 4-oxo-4,5-dihydrothiophene-3-carboxylate intermediates.
Key parameters :
Alternative Sulfur Sources
Phosphorus pentasulfide (PS) or thiourea can substitute thioglycolic acid esters, though yields drop to 40–50% due to competing side reactions.
One-Pot Synthesis Strategies
Recent advances enable tandem cyclocondensation-amination in a single reactor, reducing purification steps.
Sequential Addition Protocol
-
Cyclocondensation : Ethyl α-chloroacetoacetate and methyl thioglycolate in THF/NaH.
-
In-situ amination : Direct addition of 2,4-dichloroaniline and PTSA after cyclization.
Advantages :
Critical Analysis of Methodologies
Yield Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed amination | Glacial acetic acid, 8h, 80°C | 72 | 98 |
| Base-mediated | Ethanol/piperidine, 4h, reflux | 64 | 95 |
| One-pot synthesis | THF/NaH, sequential addition | 62 | 97 |
Side Reactions and Mitigation
-
Over-alkylation : Occurs with excess aniline; controlled stoichiometry (1:1.2) minimizes this.
-
Oxidation : The dihydrothiophene ring may oxidize to thiophene; inert atmosphere (N) is critical.
Advanced Functionalization and Derivatives
The carboxylate group at C-3 permits further derivatization:
-
Ester hydrolysis : 2M NaOH in methanol yields the carboxylic acid.
-
Thiophene aromatization : Dehydrogenation with chloranil or DDQ produces fully aromatic thiophenes.
Industrial-Scale Considerations
Patent US4242518A highlights scalability using cost-effective reagents like sulfuryl chloride (SOCl) for dehydrogenation. Key adjustments include:
Q & A
Q. What role do intermolecular interactions play in stabilizing the crystal lattice?
- Van der Waals forces and C–H⋯O hydrogen bonds (2.5–3.0 Å) dominate packing. For example, benzyloxy groups orient at 78.6° to phenylamino rings, minimizing steric clashes .
Methodological Best Practices
- Synthesis : Optimize stepwise reactions using triethylamine as a base to minimize side products .
- Characterization : Combine LC-MS (APCI mode, M+1 = 281.3) with elemental analysis for unambiguous identification .
- Safety : Follow SDS guidelines for handling skin/eye irritants (e.g., use nitrile gloves, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
